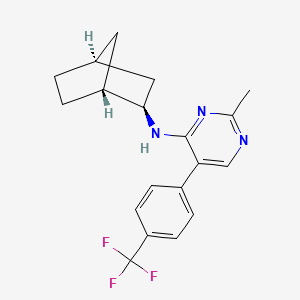
BHF 177
概要
説明
準備方法
BHF-177の合成には、ビシクロ[2.2.2]オクタン誘導体の調製から始まるいくつかの段階が含まれます反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います . 工業生産方法は、これらの反応をスケールアップし、化合物の純度と収率が維持されるようにする可能性があります。
化学反応の分析
BHF-177は、置換反応や付加反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、有機溶媒、酸、塩基が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
BHF-177は、幅広い科学研究の用途を持っています。化学では、γ-アミノ酪酸B型受容体のモジュレーションを研究するために使用されます。 生物学と医学では、動物モデルにおけるニコチン自己投与を減らすことが示されており、依存症研究における潜在的な使用を示唆しています . さらに、BHF-177は、特定のシグナル伝達経路を阻害することにより、糖尿病性神経障害性疼痛に対する効果について研究されてきました .
科学的研究の応用
Nicotine Dependence
BHF 177 has shown promise in reducing nicotine self-administration in rodent models, indicating its potential as a treatment for nicotine addiction. In studies, it was demonstrated that this compound effectively decreased nicotine-seeking behavior, suggesting its utility in developing novel pharmacotherapies for smoking cessation. The compound's mechanism involves enhancing GABA_B receptor signaling pathways that are implicated in addiction behaviors .
Case Study: Rodent Models
- Objective : To evaluate the efficacy of this compound in reducing nicotine self-administration.
- Method : Rodents were trained to self-administer nicotine, followed by administration of this compound.
- Results : A significant reduction in nicotine self-administration was observed, supporting the hypothesis that GABA_B receptor modulation can influence addiction-related behaviors .
Neuroprotection
This compound has also been studied for its neuroprotective effects, particularly against neuronal apoptosis. The compound appears to exert its protective effects through the IRS-1/PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This application is particularly relevant in conditions such as neurodegenerative diseases where neuronal loss is a significant concern .
Case Study: Neuroprotective Mechanism
- Objective : To investigate the neuroprotective effects of this compound on neuronal cells.
- Method : Neuronal cell cultures were treated with this compound under conditions that typically induce apoptosis.
- Results : Treatment with this compound significantly inhibited apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Table 1: Summary of this compound Applications
| Application | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| Nicotine Dependence | Positive allosteric modulation of GABA_B | Rodent self-administration | Reduced nicotine-seeking behavior |
| Neuroprotection | IRS-1/PI3K/Akt signaling pathway | Neuronal cell cultures | Inhibition of apoptosis |
作用機序
BHF-177は、γ-アミノ酪酸B型受容体のポジティブアロステリックモジュレーターとして作用することにより、その効果を発揮します . このモジュレーションは、受容体のγ-アミノ酪酸への応答を増強し、さまざまな生理学的効果をもたらします。 関与する分子標的と経路には、γ-アミノ酪酸B型受容体と関連するシグナル伝達経路が含まれます .
類似化合物との比較
BHF-177は、γ-アミノ酪酸B型受容体の特異的なモジュレーションにおいてユニークです。 類似の化合物には、GS39783などの、同じ受容体の他のポジティブアロステリックモジュレーターが含まれます . BHF-177の独特の化学構造と、ニコチン自己投与に対する特異的な効果は、このカテゴリの他の化合物とは異なります .
生物活性
BHF 177 is a compound recognized for its role as a positive allosteric modulator (PAM) at the GABA_B receptor. This article summarizes the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by the formula with a molar mass of approximately .
- Mechanism of Action : As a GABA_B receptor PAM, this compound enhances GABA's effects on the receptor, leading to increased inhibitory neurotransmission. This modulation plays a crucial role in various neurological processes and has potential therapeutic implications.
Pharmacological Effects
- GABA Activity Enhancement : this compound has been shown to enhance GABA activity at the GABA_B receptor. In vitro studies demonstrated that it increases the efficacy of GABA in inhibiting forskolin-stimulated cAMP production in HEK-293 cells expressing GABA_B receptors .
- Impact on Nicotine Self-Administration : Research indicates that this compound significantly reduces nicotine self-administration in rodent models, suggesting its potential utility in treating nicotine addiction. It does this without impairing motor skills, indicating a favorable safety profile .
In Vitro Studies
- Cell-Based Functional Assays : Functional assays utilizing HEK-293 cells transfected with GABA_B receptor subunits revealed that this compound operates effectively as a PAM by enhancing GABA's inhibitory effects on cAMP production. The concentration-response curves established for GABA indicated an EC50 value that reflects its potency in modulating receptor activity .
| Assay Type | Cell Line Used | Compound Tested | Result |
|---|---|---|---|
| cAMP Inhibition Assay | HEK-293 | This compound | Enhanced GABA-induced inhibition of cAMP (EC50 determined) |
In Vivo Studies
- Nicotine Reward Response : In vivo studies demonstrated that this compound blocked the acute nicotine-induced brain reward response without affecting the reinforcing properties of natural rewards such as food . This suggests that this compound may selectively target nicotine-related pathways while preserving normal feeding behavior.
Case Studies and Clinical Implications
This compound's ability to modulate GABA_B receptors presents potential clinical applications in treating disorders associated with dysregulated GABAergic transmission, such as anxiety disorders, epilepsy, and substance use disorders.
Case Study Example
A notable study explored the effects of this compound on nicotine addiction:
- Study Design : Rodent models were used to assess self-administration behavior and brain reward pathways.
- Findings : Animals administered this compound showed a significant reduction in nicotine self-administration compared to controls, indicating its potential as a therapeutic agent for smoking cessation .
特性
CAS番号 |
917896-43-6 |
|---|---|
分子式 |
C19H20F3N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1 |
InChIキー |
ADHZHPOKTRHZGT-DXCKQFNASA-N |
SMILES |
CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |
異性体SMILES |
CC1=NC=C(C(=N1)N[C@@H]2C[C@H]3CC[C@@H]2C3)C4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BHF-177; BHF 177; BHF177. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















